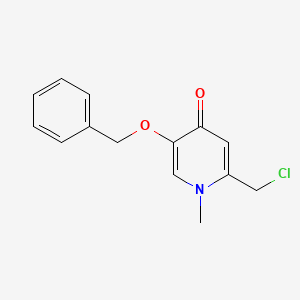

1-methyl-2-chloromethyl-5-benzyloxypyridin-4(1H)-one

Description

Propriétés

IUPAC Name |

2-(chloromethyl)-1-methyl-5-phenylmethoxypyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-16-9-14(13(17)7-12(16)8-15)18-10-11-5-3-2-4-6-11/h2-7,9H,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJPMHQYNZBOBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1CCl)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30849686 | |

| Record name | 5-(Benzyloxy)-2-(chloromethyl)-1-methylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586345-73-5 | |

| Record name | 5-(Benzyloxy)-2-(chloromethyl)-1-methylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

1-Methyl-2-chloromethyl-5-benzyloxypyridin-4(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, supported by recent research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloromethyl and benzyloxy group, which are crucial for its biological activity. The molecular formula is C13H12ClN2O, and its structure can be summarized as follows:

- Pyridine Core : Provides a basic nitrogen atom that can participate in various interactions.

- Chloromethyl Group : Potentially reactive, allowing for nucleophilic substitution reactions.

- Benzyloxy Group : Enhances lipophilicity, aiding in membrane permeability.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. This interaction can modulate enzymatic activities or receptor functions, leading to various pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase or other targets related to neurodegenerative diseases.

- Antimicrobial Activity : Studies have indicated that similar pyridine derivatives exhibit significant antimicrobial properties against a range of pathogens, suggesting that this compound may share similar effects.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound:

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme inhibition | Potential inhibition of DXR | |

| Antioxidant properties | Scavenging free radicals |

1. Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

2. Enzyme Inhibition Studies

Research investigating the inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) demonstrated that compounds structurally similar to this compound could serve as potential leads for developing new antibacterial agents targeting the MEP pathway in pathogens like Plasmodium falciparum and Mycobacterium tuberculosis .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (–CH<sub>2</sub>Cl) group undergoes nucleophilic substitution (S<sub>N</sub>2) with amines, thiols, and other nucleophiles. For example:

Reaction with Glycine :

In a study involving a structurally similar pyranone derivative, the chloromethyl group reacted with glycine under basic conditions (NaOH in DMF/water) to yield a glycine-substituted product . Optimization was required due to glycine's poor solubility in organic solvents .

General Reaction Pathway :

Table 1: Substitution Reactions

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Glycine | NaOH, DMF, 60°C | 2-Glycine-substituted pyridinone | 69–74% | |

| Triphenylphosphine | Reflux in THF | Phosphonium salt (for Wittig reactions) | 43% |

Conjugate Addition at the Pyridinone Enone System

The α,β-unsaturated ketone (enone) in the pyridinone ring undergoes 1,4-conjugate additions. Under acidic conditions, electrophilic attack occurs at the β-carbon:

Mechanism :

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack (e.g., H<sub>2</sub>O, amines) at the β-position 6.

Example :

In aqueous acid (H<sub>3</sub>O<sup>+</sup>), water adds to the enone system, forming a diol intermediate .

Deprotection of the Benzyloxy Group

The benzyloxy (–OCH<sub>2</sub>Ph) group can be cleaved under reductive or acidic conditions:

Hydrogenolysis :

Yields the corresponding phenol derivative .

BBr<sub>3</sub> Treatment :

BBr<sub>3</sub> in dichloromethane selectively removes the benzyl protecting group at room temperature .

Cross-Coupling Reactions

The chloromethyl group can participate in cross-coupling reactions after conversion to reactive intermediates:

Wittig Reaction :

Phosphonium salts (formed via reaction with PPh<sub>3</sub>) enable olefination with aldehydes, producing styryl-substituted derivatives .

Table 2: Wittig Reaction Example

| Aldehyde | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | NaOH, CH<sub>2</sub>Cl<sub>2</sub> | 2-Styrylpyridinone | 78% |

Oxidation and Reduction

-

Oxidation : The pyridinone ring can be oxidized to form hydroxylated derivatives under strong oxidizing agents .

-

Reduction : Catalytic hydrogenation reduces the enone system to a dihydro derivative .

Key Findings

-

The chloromethyl group’s reactivity dominates substitution and cross-coupling pathways.

-

The enone system’s 1,4-addition potential enables diverse functionalization.

-

Benzyloxy deprotection offers a route to hydroxylated analogs for further derivatization .

Experimental protocols and yields are context-dependent, emphasizing the need for optimization in specific synthetic workflows.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Stability

Chloromethyl vs. Hydroxymethyl Groups

- 5-Benzyloxy-2-(hydroxymethyl)-1-methylpyridin-4(1H)-one (IIb): This analog () replaces the chloromethyl group with a hydroxymethyl substituent. The hydroxymethyl group is less reactive toward nucleophilic substitution but can be oxidized to aldehydes (e.g., IIIb in ) using MnO₂, a pathway unavailable to the chloromethyl derivative. The chloromethyl group in the target compound may confer higher stability under oxidative conditions but greater susceptibility to hydrolysis or alkylation reactions .

Benzyloxy vs. Methoxybenzyloxy Groups

- 1-(2-Aminoethyl)-2-(hydroxymethyl)-5-((4-methoxybenzyl)oxy)pyridin-4(1H)-one (12b): This compound () features a 4-methoxybenzyloxy group, which introduces electron-donating effects via the methoxy substituent.

Physicochemical Properties

Melting Points and Molecular Weight

- Pyridine Derivatives with Chloro and Substituted Phenyl Groups : Analogs in exhibit higher molecular weights (466–545 g/mol) and melting points (268–287°C) due to bulky substituted phenyl groups. The target compound, with a molecular weight of ~285 g/mol (estimated), likely has a lower melting point, closer to fluridone (154.5°C, ), reflecting reduced crystallinity from smaller substituents .

Lipophilicity

- 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones : These compounds () incorporate aroyl groups at position 5, increasing lipophilicity compared to the benzyloxy group in the target compound. This difference may influence membrane permeability and bioavailability .

Antiprotozoal and Enzyme Inhibition

- Dihydropyridin-4(1H)-ones: Derivatives with antiprotozoal activity () share the pyridinone core but lack the chloromethyl group. The target compound’s chloromethyl substituent may enhance interactions with cysteine residues in enzymes or protozoal targets, though this requires empirical validation .

- Fluridone (1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one): This herbicide () has a trifluoromethylphenyl group, which imparts strong electron-withdrawing effects.

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 1-methyl-2-chloromethyl-5-benzyloxypyridin-4(1H)-one generally involves:

- Construction or derivatization of the pyridin-4-one scaffold.

- Introduction of the methyl group at the nitrogen (N-1 position).

- Installation of the chloromethyl group at the 2-position.

- Benzylation (benzyloxy group) at the 5-position oxygen.

These steps can be accomplished via sequential or convergent synthetic routes involving halogenation, alkylation, and etherification reactions.

Preparation of the Pyridin-4-one Core and N-Methylation

The pyridin-4-one core is typically prepared through known condensation or cyclization reactions of appropriate precursors (e.g., substituted pyridines or pyridone derivatives). N-methylation is commonly achieved by methylation of the nitrogen using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Introduction of the Chloromethyl Group at Position 2

The chloromethyl substituent at the 2-position is introduced by chloromethylation reactions, often via:

- Reaction of the 2-methyl group with chlorinating agents.

- Halogenation of hydroxymethyl intermediates.

For example, related pyridinone derivatives with chloromethyl groups have been prepared by chlorination of hydroxymethyl precursors or direct substitution reactions with chloromethyl reagents under controlled conditions.

Benzylation to Form the Benzyloxy Group at Position 5

The benzyloxy substituent is introduced by etherification of the hydroxy group at the 5-position with benzyl chloride or benzyl bromide in the presence of a base such as potassium carbonate or potassium iodide as a catalyst. This reaction is typically conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO), acetone, or 1,4-dioxane under reflux or room temperature conditions.

Representative Preparation Method from Literature and Patents

While direct literature on the exact compound is limited, analogous compounds and intermediates provide insight into effective preparation methods:

Detailed Reaction Conditions and Optimization

Benzylation : The benzyloxy group is introduced by reacting the hydroxy precursor with benzyl chloride in the presence of potassium carbonate and catalytic potassium iodide. The reaction is typically performed in dry DMSO or acetone at room temperature or reflux for 12–24 hours. This method yields the benzyloxy derivative in yields of 89–94% with high purity after recrystallization or chromatography.

Chloromethylation : Chloromethylation of the 2-position can be performed using chloromethyl methyl ether or related reagents under acidic conditions or via substitution of hydroxymethyl intermediates. The reaction requires careful stoichiometric control and temperature regulation to minimize side reactions.

N-Methylation : The nitrogen atom is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate in solvents like acetone or DMF. This reaction is generally high yielding and straightforward.

Hydrolysis and Purification : Post-reaction hydrolysis steps may be conducted under acidic or basic conditions to remove protecting groups or convert intermediates to the desired pyridinone form. Purification is typically achieved by silica gel chromatography using dichloromethane/methanol mixtures or recrystallization from suitable solvents.

Summary Table of Preparation Steps

Research Findings and Considerations

The benzylation step is critical for introducing the benzyloxy group and is well-documented to proceed with high yield and selectivity under mild conditions using potassium carbonate and catalytic potassium iodide in polar aprotic solvents.

Chloromethylation requires careful optimization due to the potential for side reactions. Literature suggests that using chloromethyl methyl ether under controlled acidic conditions or substitution of hydroxymethyl intermediates provides the best balance of yield and purity.

N-methylation is a robust and high-yielding step, widely used in heterocyclic chemistry to modify nitrogen atoms.

Hydrolysis and subsequent purification steps are essential to isolate the target compound in pure form without degradation.

The choice of solvents and reaction conditions significantly impacts the yield and purity of intermediates and the final product.

Q & A

Q. What steps mitigate biases when reconciling in vitro and in silico toxicity data for this compound?

- Methodological Answer :

- Blinding : Assign independent teams to handle experimental (e.g., Ames test) and computational (e.g., ProTox-II) analyses.

- Meta-analysis : Apply Cohen’s kappa to assess agreement between mutagenicity predictions and assay results. Discrepancies >20% warrant re-evaluation of QSAR training sets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.